ML-145 is a synthetic, small-molecule compound identified as a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). [ [], [] ] Although the endogenous ligand for GPR35 remains elusive, this receptor has been implicated in various physiological processes, including inflammation, pain perception, and cardiovascular regulation. ML-145 serves as a valuable tool for researchers investigating the role of GPR35 in these processes.
ML 145 was developed as part of a broader effort to explore small molecules targeting chemokine receptors, particularly CCR2. The compound is classified as a non-peptide antagonist, distinguishing it from peptide-based therapeutics that also target similar pathways. The development of ML 145 was driven by the need for more selective and potent agents that could inhibit CCR2 without affecting other related receptors.
The synthesis of ML 145 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through reactions such as coupling and cyclization. Specific methodologies may include:
The detailed synthesis pathway may vary based on the specific starting materials and desired purity levels, but generally adheres to established protocols in pharmaceutical chemistry.
ML 145 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula for ML 145 is , with a molecular weight of approximately 312.38 g/mol.
The three-dimensional conformation of ML 145 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with CCR2.
ML 145 undergoes various chemical reactions that can be exploited for further modifications or functionalizations. Key reactions include:
These reactions are critical for optimizing the compound's pharmacokinetic properties and enhancing its therapeutic efficacy.
ML 145 functions primarily as an antagonist at the CCR2 receptor, blocking its activation by natural ligands such as monocyte chemoattractant protein-1 (MCP-1). The mechanism involves:
Experimental data indicate that ML 145 effectively reduces monocyte migration in vitro, supporting its potential use in treating inflammatory diseases.
ML 145 possesses distinct physical properties that influence its behavior in biological systems:
Chemical properties include its reactivity profile, which is essential for understanding potential interactions with biological targets or during formulation development.
ML 145 has significant potential applications in scientific research, particularly in pharmacology and drug development:
The ongoing research into ML 145 underscores its importance in understanding chemokine signaling pathways and developing targeted therapies for inflammatory diseases.
G protein-coupled receptor 35 (GPR35) remains classified as an orphan receptor within the class A rhodopsin-like GPCR family, as its definitive endogenous activator remains unconfirmed despite multiple proposed candidates [1] [7]. Structurally, the human GPR35 gene (located at chromosome 2q37.3) encodes two primary isoforms: GPR35a (309 amino acids) and GPR35b (340 amino acids), which diverges via an extended N-terminal domain [1] [5]. While GPR35a demonstrates higher agonist response efficacy, GPR35b is frequently overexpressed in gastrointestinal cancers and exhibits preferential β-arrestin coupling over G protein activation due to its elongated terminus [1] [7].
Functionally, GPR35 engages heterotrimeric G proteins Gα₁₂/₁₃ and Gαᵢ/o upon activation [1] [8]. Cryo-EM studies reveal that agonist binding induces conformational changes facilitating Gα₁₃ coupling, characterized by a unique inward displacement of transmembrane helix 6 (TM6) and engagement with a "methionine pocket" within the Gα₁₃ subunit [8]. Downstream signaling is complex:
Table 1: Proposed Endogenous and Synthetic Ligands of GPR35
Ligand Type | Example | Potency/EC₅₀ | Species Selectivity | Primary Signaling Pathway |
---|---|---|---|---|
Endogenous | Kynurenic acid (KYNA) | ~30–100 μM (human) | Low (40–100× less potent in humans vs. rodents) | Gαᵢ/o, Ca²⁺ mobilization [3] [4] |
Endogenous | Lysophosphatidic acid (LPA) | Low micromolar | Conserved | Gα₁₂/₁₃, RhoA activation [3] |
Endogenous | CXCL17 | ~10–100 nM | Human > rodent | Chemotaxis, β-arrestin [3] |
Synthetic | Zaprinast | ~1–10 μM | Rodent > human | Gα₁₃, ERK phosphorylation [4] [8] |
Synthetic | Lodoxamide | ~10–100 nM | Human-specific | Gα₁₃, β-arrestin [8] |
GPR35 expression is tissue-enriched, with highest levels in the gastrointestinal tract (small intestine, colon), immune cells (monocytes, dendritic cells, neutrophils), and endothelial cells [1] [7]. Pathogen invasion or IgE stimulation markedly upregulates GPR35 in neutrophils and mast cells, highlighting its inflammation-sensing role [1] [5].
GPR35 serves as a critical nexus linking metabolite sensing, immune cell function, and barrier integrity at mucosal surfaces:
Directing macrophage chemotaxis toward LPA gradients at injury sites [3].
Inflammatory Bowel Disease (IBD) Linkage: Genome-wide association studies (GWAS) identify GPR35 as a risk locus for ulcerative colitis and Crohn’s disease [3] [7]. The hyperactive T108M mutation enhances G protein coupling and is enriched in IBD cohorts, suggesting gain-of-function exacerbates inflammation [8]. GPR35-knockout mice exhibit worsened colitis in chemical models due to impaired mucosal repair and neutrophil clearance [1] [3].
Cancer Progression: GPR35b isoform overexpression in gastric/colorectal adenocarcinomas correlates with metastasis. Proposed mechanisms include:
Table 2: GPR35 Expression in Human Tissues and Pathological Contexts
Tissue/Cell Type | Expression Level | Associated Pathologies | Functional Consequences |
---|---|---|---|
Small intestine epithelium | High | Inflammatory bowel disease (IBD) | Metabolite sensing, barrier maintenance [1] [3] |
Colonic macrophages/dendritic cells | High | Colorectal cancer | Immune tolerance, cytokine regulation [1] [7] |
Neutrophils | Inducible (infection) | Acute inflammation | ROS production, chemotaxis [1] [5] |
Gastric adenocarcinoma | Overexpressed (GPR35b) | Gastric cancer metastasis | Enhanced cell motility, invasion [7] |
GPR35 exhibits context-dependent functionality:
This duality necessitates precise pharmacological intervention—antagonists may benefit conditions driven by hyperactive GPR35 (e.g., IBD-linked mutants), while agonists could resolve inflammation in settings like asthma [1] [10].
ML 145 (CID-2286812) is a potent, selective competitive antagonist of human GPR35 (IC₅₀ = 20.1 nM) developed by the NIH Molecular Libraries Program [2] [6]. Key characteristics include:
Table 3: Pharmacological Profile of ML 145
Property | Value | Experimental System |
---|---|---|
IC₅₀ (human GPR35) | 20.1 nM | β-arrestin recruitment assay [2] [6] |
Selectivity vs. GPR55 | >1000-fold | Counter-screening [2] |
Solubility | 100 mM in DMSO | Preclinical formulations [6] |
Molecular Weight | 482.57 g/mol | Chemical analysis [6] |
CAS Number | 1164500-72-4 | Chemical registry [6] |
Cryo-EM structures of GPR35 bound to lodoxamide (an agonist) reveal:
ML 145, while lacking acidic groups, likely exploits this pocket via its 2-hydroxybenzoic acid moiety [6]. Its antagonism is proposed to:
Table 4: Molecular Interactions of ML 145 with Human GPR35 (Predicted)
ML 145 Chemical Group | GPR35 Residue | Interaction Type | Functional Consequence |
---|---|---|---|
2-Hydroxybenzoic acid | Arg³.³⁶ (R149) | Ionic/H-bond | Anchoring to binding pocket [8] |
Thiazolidinone ring | Phe⁷.³⁵ (F255) | π-π stacking | Hydrophobic stabilization [6] |
Prop-2-enylidene chain | Val².⁶⁴ (V91) | Van der Waals | Steric blockade of agonist access [8] |
ML 145’s utility is established in in vitro and humanized models:
These studies underscore ML 145’s role in deconvoluting GPR35’s pathophysiology and its potential as a scaffold for therapeutics targeting IBD, cancer, and pulmonary inflammation [6] [10].
Tables summarize data derived from the cited sources. Structural predictions for ML 145 are inferred from cryo-EM studies of homologous ligands [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7